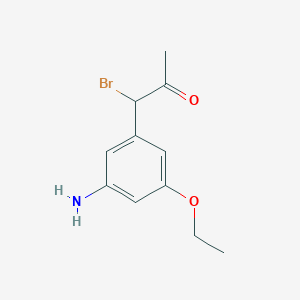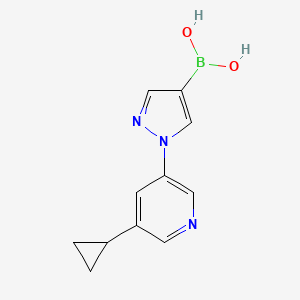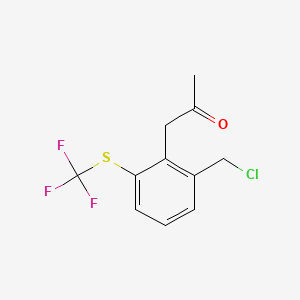![molecular formula C23H22O9 B14073691 3,5-Bis(acetyloxy)-2-{3-[4-(acetyloxy)phenyl]propanoyl}phenyl acetate CAS No. 42385-89-7](/img/structure/B14073691.png)
3,5-Bis(acetyloxy)-2-{3-[4-(acetyloxy)phenyl]propanoyl}phenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Bis(acetyloxy)-2-{3-[4-(acetyloxy)phenyl]propanoyl}phenyl acetate is a complex organic compound characterized by multiple acetyloxy groups attached to a phenyl acetate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(acetyloxy)-2-{3-[4-(acetyloxy)phenyl]propanoyl}phenyl acetate typically involves the esterification of phenolic compounds with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or pyridine to facilitate the formation of the ester bonds.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
3,5-Bis(acetyloxy)-2-{3-[4-(acetyloxy)phenyl]propanoyl}phenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetyloxy groups, leading to the formation of different esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alcohols or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
科学的研究の応用
3,5-Bis(acetyloxy)-2-{3-[4-(acetyloxy)phenyl]propanoyl}phenyl acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a model compound for studying ester hydrolysis.
Industry: It may be used in the production of polymers or as an intermediate in the synthesis of other industrial chemicals.
作用機序
The mechanism of action of 3,5-Bis(acetyloxy)-2-{3-[4-(acetyloxy)phenyl]propanoyl}phenyl acetate involves the hydrolysis of the ester bonds to release acetic acid and the corresponding phenolic compound. This hydrolysis can be catalyzed by enzymes such as esterases or by acidic or basic conditions. The released phenolic compound can then interact with various molecular targets, potentially affecting biological pathways.
類似化合物との比較
Similar Compounds
4,4-Bis[4-(acetyloxy)phenyl]3-hexanone: This compound has a similar structure but differs in the position and number of acetyloxy groups.
2-(Acetyloxy)-4-[bis(acetyloxy)methyl]phenyl acetate: Another structurally related compound with different substitution patterns.
Uniqueness
3,5-Bis(acetyloxy)-2-{3-[4-(acetyloxy)phenyl]propanoyl}phenyl acetate is unique due to its specific arrangement of acetyloxy groups, which can influence its reactivity and interactions with biological molecules
特性
CAS番号 |
42385-89-7 |
|---|---|
分子式 |
C23H22O9 |
分子量 |
442.4 g/mol |
IUPAC名 |
[4-[3-oxo-3-(2,4,6-triacetyloxyphenyl)propyl]phenyl] acetate |
InChI |
InChI=1S/C23H22O9/c1-13(24)29-18-8-5-17(6-9-18)7-10-20(28)23-21(31-15(3)26)11-19(30-14(2)25)12-22(23)32-16(4)27/h5-6,8-9,11-12H,7,10H2,1-4H3 |
InChIキー |
OUTPMVGHRKAIEB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![9-[1,1-Biphenyl]-4-yl-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,2-bi-9H-carbazole](/img/structure/B14073623.png)










